2-(3-Hydroxyphenyl)acetonitrile
Overview
Description
2-(3-Hydroxyphenyl)acetonitrile is a chemical compound that can be synthesized through various methods involving different starting materials and conditions. It is characterized by the presence of a hydroxyphenyl group attached to an acetonitrile moiety. The compound is of interest due to its potential applications in the synthesis of more complex molecules and its relevance in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds, such as 3-(2-hydroxyphenyl)pyridines, has been achieved regioselectively through a transition-metal-free route involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile . Another method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Additionally, 2-anilinoquinolines and 3-hydroxyquinolines have been synthesized via a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile, utilizing acetonitrile as a nitrogen source .
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxyphenyl)acetonitrile derivatives can be determined using techniques such as X-ray analysis and NMR spectroscopy. For instance, the structure of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles was elucidated using these methods . The presence of the hydroxyphenyl group is a key structural feature that influences the reactivity and properties of the molecule.
Chemical Reactions Analysis
2-(3-Hydroxyphenyl)acetonitrile and its derivatives participate in various chemical reactions. For example, the electrochemical oxidation of related compounds in dried acetonitrile has been studied, revealing insights into the reaction mechanisms and the formation of cation radicals . Photolysis of related hydroxybiphenyls in acetonitrile aqueous solutions has shown different behaviors, such as dehydrochlorination and excited-state intramolecular proton transfer (ESIPT) . Moreover, the photophysics of 2-(2'-hydroxyphenyl)benzothiazole in polar acetonitrile has been investigated, demonstrating a branching of reaction pathways on femtosecond time scales .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Hydroxyphenyl)acetonitrile derivatives are influenced by their molecular structure. The presence of the hydroxy group and the acetonitrile moiety contributes to the compound's solubility, reactivity, and potential interactions with other molecules. The study of these properties is essential for understanding the behavior of the compound in various environments and for its application in chemical synthesis. For instance, the decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile has been explored, leading to the formation of N-acyl beta-enamino ester derivatives with diverse regioselectivity .
Scientific Research Applications
- Field : Organic Chemistry
- Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .
- Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
properties
IUPAC Name |
2-(3-hydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUEWOHAFNQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549273 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)acetonitrile | |
CAS RN |
25263-44-9 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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